N-tert-butyl-N-ethylacetamide

Lipophilicity ADME Physicochemical Property Prediction

N-tert-butyl-N-ethylacetamide (CAS 119152-94-2) is a tertiary amide distinguished by its unique substitution pattern, featuring both a bulky tert-butyl group and a smaller ethyl group on the amide nitrogen. This molecular structure, with a molecular weight of 143.2 g/mol and formula C8H17NO, is characterized by the absence of a hydrogen bond donor, which fundamentally alters its physical properties and intermolecular interactions compared to its secondary amide counterparts.

Molecular Formula C8H17NO
Molecular Weight 143.23
CAS No. 119152-94-2
Cat. No. B2393395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-tert-butyl-N-ethylacetamide
CAS119152-94-2
Molecular FormulaC8H17NO
Molecular Weight143.23
Structural Identifiers
SMILESCCN(C(=O)C)C(C)(C)C
InChIInChI=1S/C8H17NO/c1-6-9(7(2)10)8(3,4)5/h6H2,1-5H3
InChIKeyMBKVRQIKXKZPPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-tert-Butyl-N-ethylacetamide (CAS 119152-94-2): A Specialized Tertiary Amide Scaffold


N-tert-butyl-N-ethylacetamide (CAS 119152-94-2) is a tertiary amide distinguished by its unique substitution pattern, featuring both a bulky tert-butyl group and a smaller ethyl group on the amide nitrogen [1]. This molecular structure, with a molecular weight of 143.2 g/mol and formula C8H17NO, is characterized by the absence of a hydrogen bond donor, which fundamentally alters its physical properties and intermolecular interactions compared to its secondary amide counterparts [2]. This structural feature underpins its utility as a specialized research scaffold and intermediate, differentiating it from more common N-alkylacetamides.

Type Tertiary amide building block
Key feature No H-bond donor; bulky tert-butyl group
Research context Medicinal chemistry scaffold, probe design

Why N-tert-Butyl-N-ethylacetamide Cannot Be Casually Substituted with Common N-Alkylacetamides


The specific combination of a tert-butyl and an ethyl group on the amide nitrogen of N-tert-butyl-N-ethylacetamide creates a unique steric and electronic environment that is not replicated by other N-alkylacetamides [1]. Substituting it with a compound like N-ethylacetamide or N-tert-butylacetamide, which are secondary amides, introduces a hydrogen bond donor, drastically changing its capacity for intermolecular interactions, solubility profile, and potential as a pharmacophore [2]. Conversely, substituting with a fully substituted tertiary amide like N,N-diethylacetamide alters the steric bulk and conformational freedom. These differences directly impact key properties such as lipophilicity, volatility, and molecular recognition, which are critical parameters in chemical synthesis, formulation, and biological assay development [3].

Target compound
Secondary amide substitute
Alternative tertiary amide
N-tert-butyl-N-ethylacetamide
N-ethylacetamide
N,N-diethylacetamide
No hydrogen bond donor
Contains HBD → alters solubility, lipophilicity and interaction profile
Lacks HBD but different steric bulk may shift conformational freedom
Unique steric/electronic balance
Hydrogen bonding may change membrane permeability context
Molecular recognition properties may differ

Quantifiable Differentiators for N-tert-Butyl-N-ethylacetamide (CAS 119152-94-2) vs. Analogs


Enhanced Lipophilicity: A Clear Driver for Membrane Permeability vs. Secondary Amide Analogs

As a tertiary amide, N-tert-butyl-N-ethylacetamide lacks a hydrogen bond donor, a key feature differentiating it from secondary amides like N-ethylacetamide and N-tert-butylacetamide. This results in a substantially higher predicted partition coefficient, indicating a greater affinity for lipid environments and enhanced membrane permeability, a critical factor in early-stage drug discovery [1].

Lipophilicity gain
Class-level
Target XLogP3: 1.1 N-ethylacetamide: −0.116 Δ +1.216 log units (>16-fold)
Supports membrane permeability context
Predicted XLogP3; not experimental
Lipophilicity ADME Physicochemical Property Prediction

Reduced Polar Surface Area: Optimized for Blood-Brain Barrier Penetration vs. Secondary Amides

The absence of a hydrogen bond donor in N-tert-butyl-N-ethylacetamide directly reduces its Topological Polar Surface Area (TPSA) compared to secondary amides like N-ethylacetamide. TPSA is a key descriptor used to predict the ability of a molecule to cross the blood-brain barrier (BBB) and other biological membranes [1].

TPSA reduction
Class-level
20.3 Ų
Supports BBB permeability modeling
30% lower than N-ethylacetamide (29.1 Ų)
Blood-Brain Barrier CNS Drug Design Medicinal Chemistry

Increased Molecular Weight and Rotatable Bond Count: Influence on Physicochemical Profile vs. Simpler Analogs

The specific substitution pattern of N-tert-butyl-N-ethylacetamide confers distinct molecular properties compared to simpler N-alkylacetamides. Its increased molecular weight and number of rotatable bonds are direct consequences of its unique tert-butyl and ethyl groups, which influence properties like boiling point and conformational flexibility [1].

Molecular descriptor shift
Reported
MW 143.2 g/mol vs. N-ethylacetamide 87.1 vs. N-tert-butylacetamide 115.2 Increases of 56.1 / 28.0 g/mol
Supports pharmacokinetic modeling context
Literature molecular weight values
Molecular Descriptor Physicochemical Property Drug-likeness

Recommended Research Applications for N-tert-Butyl-N-ethylacetamide (CAS 119152-94-2) Based on its Differentiated Profile


Development of CNS-Penetrant Small Molecules

The compound's low predicted TPSA (20.3 Ų) and moderate lipophilicity (XLogP3 of 1.1) align with the favorable physicochemical space for compounds designed to cross the blood-brain barrier [1]. Incorporating this scaffold into CNS-targeted libraries is a rational strategy for identifying lead compounds with improved brain exposure potential.

Exploration of Novel Chemical Space in Fragment-Based Drug Discovery

As a tertiary amide with a unique and sterically demanding substitution pattern, N-tert-butyl-N-ethylacetamide occupies chemical space distinct from more common primary and secondary amides [2]. Its commercial availability makes it a valuable, specialized building block for creating diverse compound libraries for fragment-based screening or high-throughput screening campaigns.

Design of Prodrugs or Analogs with Modulated Physicochemical Properties

The significant increase in lipophilicity (XLogP3 of 1.1 vs. -0.116 for N-ethylacetamide) achieved by introducing the tert-butyl group can be a powerful tool for medicinal chemists [3]. This scaffold can serve as a replacement for a more polar amide in a lead molecule to intentionally alter its ADME profile, potentially improving oral absorption or distribution to fatty tissues.

Application
Selection Property
Validation Focus
CNS permeability research
Low-TPSA tertiary amide scaffold
Model-based BBB permeability assessment
Fragment-based library diversification
Sterically demanding, non-HBD amide
Chemical space diversity metrics review
Lead optimization ADME profiling
Lipophilicity modulation via tert-butyl
In vitro permeability / partition assays
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